molecular formula C8H5N3 B1270530 1H-benzimidazole-2-carbonitrile CAS No. 6868-37-7

1H-benzimidazole-2-carbonitrile

Cat. No. B1270530
Key on ui cas rn: 6868-37-7
M. Wt: 143.15 g/mol
InChI Key: VEKMJKMSTPFHQD-UHFFFAOYSA-N
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Patent
US08299056B2

Procedure details

6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile. A solution of 5-(2-(trichloromethyl)-1H-benzo[d]imidazol-6-yl)-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-c]pyridin-2-amine (380 mg, 0.745 mmol) in methanolic ammonia solution (20 mL) was stirred at 0° C. to room temperature for 2 h. The solvent was removed under reduced pressure to give crude 64244-(trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-c]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile (300 mg, 96.1% yield). MS (ESI): m/z 420.1 [M+1]+.
Name
6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-(2-(trichloromethyl)-1H-benzo[d]imidazol-6-yl)-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-c]pyridin-2-amine
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC(NC2N=C3C=CC=C([C:18]4[CH:19]=[CH:20][C:21]5[N:25]=[C:24]([C:26]#[N:27])[NH:23][C:22]=5[CH:28]=4)N3N=2)=CC=1>N>[NH:23]1[C:22]2[CH:28]=[CH:18][CH:19]=[CH:20][C:21]=2[N:25]=[C:24]1[C:26]#[N:27]

Inputs

Step One
Name
6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NC1=NN2C(C=CC=C2C=2C=CC3=C(NC(=N3)C#N)C2)=N1)(F)F
Step Two
Name
5-(2-(trichloromethyl)-1H-benzo[d]imidazol-6-yl)-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-c]pyridin-2-amine
Quantity
380 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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